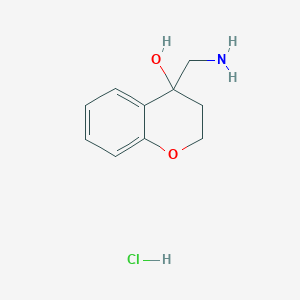

4-(Aminomethyl)chroman-4-ol hydrochloride

Description

4-(Aminomethyl)chroman-4-ol hydrochloride is a bicyclic organic compound featuring a chroman backbone (a benzene ring fused with an oxygen-containing tetrahydropyran ring) substituted with an aminomethyl group at the 4-position. Its hydrochloride salt form enhances stability and solubility. Key properties include:

Properties

IUPAC Name |

4-(aminomethyl)-2,3-dihydrochromen-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10;/h1-4,12H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCPZINYUKLKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)chroman-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with chroman-4-one as the starting material.

Reduction: Chroman-4-one is reduced to chroman-4-ol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions.

Aminomethylation: The chroman-4-ol is then subjected to aminomethylation using formaldehyde and ammonium chloride in the presence of a catalyst like hydrochloric acid (HCl) to introduce the aminomethyl group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aminomethylated product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction of Carbonyl Precursors

The compound is synthesized via reduction of chroman-4-one derivatives. For example:

-

NaBH₄ Reduction : Chroman-4-one intermediates (e.g., 8-bromo-6-chloro-2-pentylchroman-4-one) are reduced to chroman-4-ol derivatives using sodium borohydride (NaBH₄) in methanol/THF, achieving near-quantitative yields .

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chroman-4-one | NaBH₄, MeOH/THF, 0°C → RT | Chroman-4-ol | 98% |

Dehydroxylation and Dehydration

The hydroxyl group undergoes elimination under acidic or catalytic conditions:

-

Dehydroxylation : Triethylsilane (Et₃SiH) with BF₃·Et₂O removes the hydroxyl group, yielding chroman derivatives (44% yield) .

-

Dehydration : p-Toluenesulfonic acid (PTSA) catalyzes dehydration to form 2H-chromenes (63% yield) .

Aminomethyl Group Reactivity

The primary amine (as the hydrochloride salt) participates in nucleophilic reactions:

Acylation and Alkylation

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines under mild conditions.

-

Amide Coupling : Forms stable amides with acyl chlorides or anhydrides.

Coordination Chemistry

The amine and hydroxyl groups act as ligands for metal complexes, as seen in palladium-catalyzed reactions of related chroman derivatives .

Sirtuin Inhibition

Substituted chroman-4-ones and chroman-4-ols exhibit selective inhibition of SIRT2, a NAD⁺-dependent deacetylase :

| Compound | SIRT2 IC₅₀ (μM) | Selectivity (SIRT2 vs SIRT1/SIRT3) | Reference |

|---|---|---|---|

| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | >10-fold |

The hydroxyl and aminomethyl groups likely enhance binding to SIRT2’s hydrophobic active site .

Palladium-Catalyzed Transformations

Chroman derivatives undergo palladium-mediated carbonyl insertion and cyclization. For example:

-

Aminocarbonylation : Chroman-4-one reacts with amines under CO atmosphere to form chroman-2,4-diones via an ANRORC mechanism .

Oxidative Pathways

The aromatic ring undergoes electrophilic substitution (e.g., bromination, nitration), though specific data for this compound requires further study.

Structural Insights

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Enzyme Inhibition

One of the most notable applications of 4-(Aminomethyl)chroman-4-ol hydrochloride is its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. Studies have demonstrated that this compound can significantly inhibit DPP-IV activity, showing comparable efficacy to established inhibitors like omarigliptin.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. Its ability to bind to various neurotransmitter receptors suggests potential applications in treating neurological disorders. The modulation of neurotransmission pathways could lead to therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: DPP-IV Inhibition

In a controlled study, derivatives of this compound were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that a specific derivative achieved over 80% inhibition at a dosage of 3 mg/kg within 24 hours. This finding underscores the compound's potential for developing new therapeutic agents for diabetes management.

Case Study 2: Sirtuin Inhibition

Another study focused on the synthesis and evaluation of substituted chroman derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to aging-related diseases. The research revealed that certain analogs exhibited potent inhibitory effects, suggesting that this compound could be pivotal in developing treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)chroman-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular redox balance. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chroman Derivatives

(S)-6-Chlorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.1 g/mol

- Key Differences: Chlorine substitution at the 6-position introduces electronegativity, altering reactivity and binding affinity. The (S)-enantiomer may exhibit distinct pharmacological profiles compared to the non-halogenated parent compound .

(R)-8-Bromochroman-4-amine Hydrochloride

Enantiomeric Forms

(R)-Chroman-4-amine Hydrochloride

Functional Group Variations

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

- Molecular Formula: C₁₄H₁₄ClNO₂

- Molecular Weight : 263.72 g/mol

- Key Differences : The benzoic acid moiety introduces a carboxyl group, enhancing solubility in aqueous media and enabling salt formation or conjugation chemistry. This structural feature broadens applications in drug delivery systems .

4-(Dimethylamino)butanoic Acid Hydrochloride

Pharmacologically Relevant Analogs

Dyclonine Hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Efficiency: Acid hydrolysis methods for related compounds (e.g., 2-amino-5-methylphenol HCl) achieve ~50% yields, suggesting room for optimization in chroman derivative synthesis .

- Safety Profiles : Hydrochloride salts generally reduce volatility but may require stringent handling due to irritant properties .

- Biological Activity : Halogenation (Cl, Br) enhances target affinity in some analogs but may increase toxicity risks .

Biological Activity

4-(Aminomethyl)chroman-4-ol hydrochloride (4-AMCH) is a synthetic compound belonging to the chroman family, characterized by a chroman backbone with an aminomethyl group and a hydroxyl group. This unique structure endows it with significant biological activity, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article explores the biological activity of 4-AMCH, its mechanisms of action, and its potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of both the amino and hydroxyl groups contributes to its solubility and reactivity, making it a versatile candidate for various biological interactions.

4-AMCH exhibits its biological activity primarily through its interaction with specific enzymes and signaling pathways. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl group can participate in redox reactions, influencing cellular redox balance.

Enzyme Inhibition

Research indicates that 4-AMCH acts as a selective inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in aging and neurodegenerative disorders. Inhibition of SIRT2 by 4-AMCH has been linked to modulation of signaling pathways that control cell survival and apoptosis .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-AMCH:

- SIRT2 Selective Inhibition : A study demonstrated that derivatives of chroman compounds, including 4-AMCH, showed potent inhibitory effects on SIRT2 with low micromolar IC50 values. This suggests potential for developing treatments for age-related neurodegenerative diseases .

- Neuroprotective Mechanisms : In vivo studies indicated that 4-AMCH could mitigate neuronal damage in models of Parkinson's disease. The compound's ability to inhibit SIRT2 was correlated with reduced neuroinflammation and improved motor function in these models.

- Chemical Transformations : Research has shown that 4-AMCH can undergo various chemical reactions, enhancing its utility in organic synthesis. Its dual functional groups allow it to serve as a building block for more complex molecules, which could have additional therapeutic properties .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxychroman | Hydroxyl group at position 3 | Limited neuroprotective effects |

| Chroman-4-one | Ketone instead of hydroxyl | Inhibitory activity on various enzymes |

| 6-Bromo-2-pentylchroman-4-one | Bromine substitution | Anticancer properties |

| 5,7-Difluorochroman-4-one | Fluorine substitutions | Enhanced pharmacokinetic properties |

The unique combination of an aminomethyl group and hydroxyl functionality in 4-AMCH distinguishes it from these compounds, contributing to its specific biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 4-(Aminomethyl)chroman-4-ol hydrochloride while controlling stereochemical outcomes?

- Methodological Answer : Begin with chroman-4-ol derivatives as precursors and introduce the aminomethyl group via reductive amination or nucleophilic substitution. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired stereochemistry. For example, highlights the use of hydroxylamine hydrochloride under basic conditions to form isoxazole derivatives, emphasizing the importance of pH and temperature in directing product formation. Employ chiral HPLC or circular dichroism (CD) to confirm stereochemical purity .

Q. What analytical techniques are critical for characterizing this compound in its pure form?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the backbone structure and substituent positions. Mass spectrometry (MS) ensures molecular weight accuracy, while X-ray crystallography resolves absolute configuration. and emphasize the use of deuterated analogs and advanced chromatographic methods (e.g., LC-MS) for trace impurity detection .

Q. How should reference standards for this compound be validated to meet pharmacopeial guidelines?

- Methodological Answer : Follow protocols in and , which outline compliance with USP/EP standards. Key steps include:

- Purity assessment via HPLC (≥98.5% by area normalization).

- Quantification of residual solvents (GC-headspace) and heavy metals (ICP-MS).

- Stability studies under ICH conditions (25°C/60% RH) to establish shelf life. Batch-specific certificates of analysis (COA) must document traceability to primary reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound derivatives?

- Methodological Answer : When unexpected products arise (e.g., isoxazole or cyano derivatives, as in ), employ kinetic and mechanistic studies. Use DFT calculations to model transition states and identify competing pathways. Validate hypotheses with isotopic labeling (e.g., deuterium in ) to track hydrogen migration or bond cleavage. Cross-reference with literature on analogous chroman systems to identify systemic biases in mechanistic interpretations .

Q. What strategies are effective for impurity profiling of this compound in drug development?

- Methodological Answer : Adopt a tiered approach:

- Tier 1 : Screen for genotoxic impurities (e.g., aryl chlorides) using LC-MS/MS with a limit of detection ≤1 ppm.

- Tier 2 : Quantify process-related impurities (e.g., unreacted intermediates) against EP/ICH thresholds. and highlight the use of pharmacopeial impurity standards (e.g., 4-Aminofolic Acid) as comparators.

- Tier 3 : Isolate unknown impurities via preparative HPLC and characterize them using high-resolution MS and 2D-NMR .

Q. How should metabolic and toxicological profiles of this compound be assessed preclinically?

- Methodological Answer : Conduct in vitro assays using hepatic microsomes to identify Phase I/II metabolites (LC-QTOF). Compare results to structurally similar compounds (e.g., 4-Chloro-2-Aminophenol in ) to predict toxicity. If metabolic pathways differ, perform a 28-day dermal toxicity study with histopathology (as per ) and evaluate reproductive toxicity in zebrafish models. Prioritize endpoints like mutagenicity (Ames test) and skin sensitization (OECD 429) .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer : Use QSAR models to estimate logP (octanol-water partition coefficient) and pKa. Software like ACD/Labs or ChemAxon can predict solubility and bioavailability. Cross-validate with experimental data from (e.g., partition coefficient studies) to refine predictive algorithms. Molecular dynamics simulations can further assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.